3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid
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Overview
Description
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur The presence of a chlorine atom at the 5-position of the thiophene ring and a 2-oxopropanoic acid moiety makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid typically involves the chlorination of thiophene followed by the introduction of the oxopropanoic acid group. One common method includes the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chlorothiophene.
Formation of 2-Oxopropanoic Acid Moiety: The 5-chlorothiophene is then reacted with ethyl oxalyl chloride in the presence of a base like pyridine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-oxopropanoic acid depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation.
Material Science: The compound’s electronic properties are due to the conjugated system of the thiophene ring, which allows for efficient charge transport.
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Similar structure but lacks the oxopropanoic acid moiety.
3-(5-Bromothiophen-2-yl)-2-oxopropanoic acid: Bromine instead of chlorine, which may alter reactivity and properties.
2-Oxo-3-(thiophen-2-yl)propanoic acid: Lacks the chlorine atom, affecting its chemical behavior.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYPQLOKGMSHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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